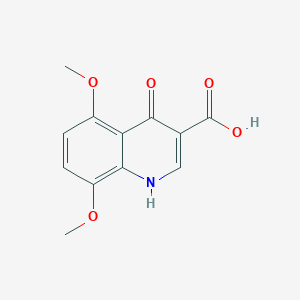

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUDNVGDOZXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the quinoline ring . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 and methoxy groups at positions 5 and 8 undergo oxidation under controlled conditions.

Key Reagents and Conditions :

- Potassium permanganate (KMnO₄) in acidic or neutral media.

- Chromium trioxide (CrO₃) under mild heating.

Products :

- Formation of quinone derivatives via oxidation of the hydroxyl group.

- Partial oxidation of methoxy groups to carbonyl functionalities in specific solvents.

Mechanistic Insight :

The hydroxyl group’s lone pair facilitates electron transfer to oxidizing agents, leading to dehydrogenation and formation of conjugated ketones.

Reduction Reactions

The quinoline core can be reduced to dihydroquinoline derivatives.

Key Reagents and Conditions :

- Sodium borohydride (NaBH₄) in methanol at 0–5°C.

- Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).

Products :

- Dihydroquinoline derivatives with retained methoxy and carboxylic acid groups.

- Selective reduction of the carbonyl group in esterified derivatives .

Substitution Reactions

Methoxy and hydroxyl groups participate in nucleophilic and electrophilic substitutions.

Halogenation

Reagents :

Products :

- 5-Bromo-4-hydroxy-8-methoxyquinoline-3-carboxylic acid (bromination at position 5) .

- Chlorinated derivatives at methoxy positions under radical conditions.

Alkylation/Acylation

Reagents :

- Alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.

- Acetyl chloride in pyridine.

Products :

- Methyl ethers at hydroxyl positions.

- Acetylated derivatives at hydroxyl groups.

Esterification and Amide Formation

The carboxylic acid group enables derivatization into esters and amides.

Reagents and Conditions :

Key Findings :

- Ethyl ester derivatives exhibit improved solubility in organic solvents .

- Amides show enhanced biological activity, particularly in antimicrobial assays .

Comparative Reactivity

The compound’s reactivity differs from structurally similar quinolines:

Scientific Research Applications

Biological Activities

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid has been studied for various biological activities:

-

Antimicrobial Properties

- Exhibits activity against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.

-

Anticancer Potential

- Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and interfering with cell cycle progression.

-

Enzyme Inhibition

- Acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially influencing cellular processes related to disease states.

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against cancer and infectious diseases.

Chemical Synthesis

The compound is utilized in the development of new synthetic methodologies, particularly in the formation of quinoline-based scaffolds that can be modified for specific applications.

Material Science

Research has explored its role in creating advanced materials due to its unique chemical properties, which may enhance material stability and performance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The research indicated that these compounds could induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition of both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a natural preservative in food products .

Case Study 3: Synthesis Methodology

A novel one-pot synthesis method was developed for producing quinoline carboxylates from simpler precursors using this compound as a key intermediate. This method demonstrated high yields and efficiency, making it suitable for industrial applications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Key Observations:

Substituent Effects on Acidity: The hydroxyl group at position 4 in the target compound enhances acidity (pKa ~4–5), similar to caffeic acid (pKa 4.6) . Methoxy groups at positions 5 and 8 reduce solubility in water compared to amino or hydroxyl substituents . The 4-thioxo analog () shows lower acidity due to sulfur’s weaker electron-withdrawing effect compared to oxygen .

Synthetic Accessibility :

- Carboxylic acid derivatives (e.g., ethyl esters) are synthesized via hydrolysis of ester precursors under basic conditions (e.g., LiOH/THF), as seen in and .

- Methoxy groups require protection/deprotection steps during synthesis, increasing complexity compared to methyl analogs .

Biological Relevance: Methyl and methoxy substituents improve membrane permeability but may reduce target binding specificity compared to polar amino groups .

Biological Activity

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid (CAS No. 500349-81-5) is a compound characterized by its quinoline backbone and functional groups including hydroxyl, methoxy, and carboxylic acid. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical formula for this compound is C12H11NO5. Its structural features allow for various synthetic modifications that enhance its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals. This property suggests potential applications in preventing oxidative stress-related diseases.

Antibacterial Activity

Quinolones are well-known for their antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, which could be beneficial in developing new antimicrobial agents.

Anticancer Potential

Recent investigations have highlighted the compound's ability to target specific proteins involved in cancer cell proliferation. For instance, it has shown selective cytotoxicity against acute myeloid leukemia (AML) cell lines by inducing cell cycle arrest and apoptosis . The compound was particularly effective against MOLM-13 and MV4-11 cell lines, demonstrating a potential role as an anticancer therapeutic.

The mechanism of action involves interaction with molecular targets such as protein kinases and receptors. It may act as an inhibitor or modulator of these targets, influencing cellular processes critical for tumor growth and survival. Notably, it has been observed to reduce phosphorylation levels of key signaling proteins like STAT5 and ERK1/2, thereby disrupting oncogenic signaling pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group only | Antibacterial | Lacks methoxy groups |

| 5-Methoxyquinoline | One methoxy group | Antifungal | No carboxylic acid |

| 6-Hydroxyquinoline | Hydroxyl group at position 6 | Antiviral | Different position of functional groups |

| 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | Hydroxyl and two methoxy groups | Antioxidant | Different positioning of methoxy groups |

The unique combination of two methoxy groups along with a hydroxyl and carboxylic acid distinguishes this compound from its counterparts, enhancing its reactivity and potential biological applications.

Case Studies

- Anticancer Efficacy : In a study involving AML cell lines, this compound was found to induce significant apoptosis and G1 phase arrest in treated cells. The compound's ability to selectively target cancer cells while sparing normal cells suggests a promising therapeutic index .

- Antibacterial Testing : A series of tests conducted on various bacterial strains demonstrated that the compound effectively inhibited bacterial growth at certain concentrations, indicating its potential as a novel antibacterial agent.

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as the Gould-Jacobs reaction or condensation of substituted anilines with β-keto esters. For example:

- Step 1 : Condensation of 5,8-dimethoxyaniline with diethyl ethoxymethylenemalonate in refluxing ethanol to form an intermediate.

- Step 2 : Cyclization under acidic conditions (e.g., polyphosphoric acid) to yield the quinoline core.

- Step 3 : Hydrolysis of the ester group using aqueous NaOH, followed by acidification to obtain the carboxylic acid .

Key factors : Reaction temperature (>100°C for cyclization) and stoichiometric control of methoxy substituents are critical to avoid side products like decarboxylated derivatives. Yields range from 40–60% depending on purification methods .

Q. Which analytical techniques are most effective for characterizing this compound?

- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30) to assess purity (>95%). Retention time ~8.2 minutes .

- NMR : NMR in DMSO-d6 shows characteristic signals: δ 8.45 (s, H-2), δ 6.90 (s, H-6/H-7), δ 3.95 (s, OCH groups) .

- IR : Strong absorption at 1680 cm (C=O stretch of carboxylic acid) and 1250 cm (C-O of methoxy groups) .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in a desiccator protected from light. The compound is hygroscopic and prone to oxidation; argon/vacuum sealing is recommended for long-term storage. Stability studies indicate >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., decarboxylation vs. substitution) be controlled during synthesis?

- Decarboxylation : Minimized by avoiding prolonged heating above 120°C during cyclization. Use of microwave-assisted synthesis reduces thermal exposure .

- Substitution : The 5,8-dimethoxy groups sterically hinder nucleophilic attack at the C-3 position. For targeted substitution (e.g., at C-4), employ protecting groups like tert-butyldimethylsilyl (TBS) for the hydroxyl group .

Q. What strategies resolve contradictions in spectral data (e.g., 1H^1H1H NMR splitting patterns)?

Contradictions often arise from tautomerism (enol-keto forms) or solvent effects. For example:

Q. How can computational methods optimize derivative synthesis for enhanced bioactivity?

- Molecular docking : Screen derivatives against targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA). The 4-hydroxy and 5,8-methoxy groups show hydrogen bonding with NAD+ cofactors .

- QSAR models : Correlate substituent electronegativity (e.g., replacing methoxy with ethoxy) with antimicrobial IC values. Data suggest methoxy groups enhance membrane permeability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

Q. What mechanisms explain its antimicrobial activity against drug-resistant strains?

Q. How can structural modifications improve pharmacokinetic properties (e.g., oral bioavailability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.